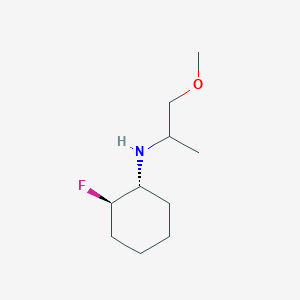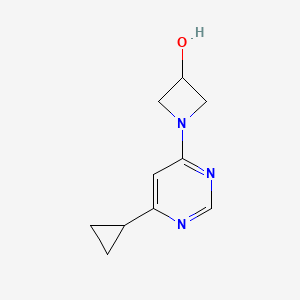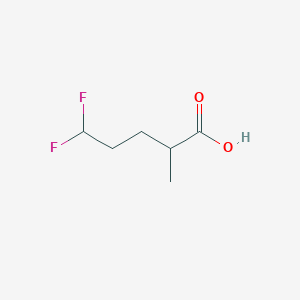
(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine
Overview
Description
Amines like “(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine” are organic compounds that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of a specific amine can vary greatly depending on the structure of the compound. Generally, amines can be synthesized through reactions like nucleophilic substitution, reduction of nitriles, amides or nitro compounds, or via the Gabriel synthesis .Molecular Structure Analysis
The molecular structure of amines is characterized by the presence of a nitrogen atom, which can form three covalent bonds with other atoms or groups of atoms. The fourth valence electron of nitrogen resides in a lone pair, which can participate in the formation of a dative bond .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also react with acids to form amine salts .Physical And Chemical Properties Analysis
Amines generally have higher boiling points than hydrocarbons of similar molecular weight, and they can engage in hydrogen bonding. They are also usually soluble in organic solvents .Scientific Research Applications
Photochemical Properties and Cyclomerization
- The compound demonstrates interesting photochemical properties, as evidenced by the efficient cyclomerization observed in compounds with similar structures. For instance, 9-(1-Naphthylmethylaminomethyl)anthracene, a compound with a similar structure, undergoes intramolecular [4+4] cycloaddition, with a noted cyclomerization quantum yield of 0.24 in acidic methanol. This reaction was significantly affected by solvent polarity and was quenched in acetonitrile due to intramolecular electron transfer from the amino group to the excited anthracene moiety (Mori & Maeda, 1997).
Application in Chiral Derivatization
- The compound's enantiomeric structure makes it potentially useful for chiral derivatization, similar to compounds such as 2-Fluoro-2-phenyl-1-aminoethane. Such compounds have been synthesized, separated into enantiomers, and used as chiral derivatizing agents, highlighting the compound's potential in chiral resolution and analysis (Hamman, 1989).
Catalysis and Reaction Parameter Studies
- Compounds with structural similarities are used in catalytic processes, such as the amination of 1-methoxy-2-propanol over silica-supported nickel. The study of reaction parameters for such processes could be relevant to understanding the reactivity and potential applications of (1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine in catalysis (Bassili & Baiker, 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h8-10,12H,3-7H2,1-2H3/t8?,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNXIMKNGOQIOF-VXRWAFEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)N[C@@H]1CCCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492318.png)


amine](/img/structure/B1492325.png)



![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492329.png)
![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492330.png)
![{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492331.png)
![{3-Fluoro-1-azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1492332.png)

![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride](/img/structure/B1492334.png)
![(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492335.png)